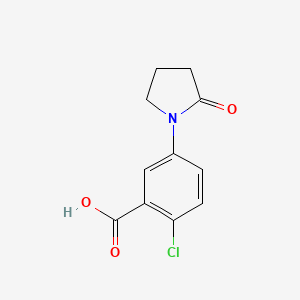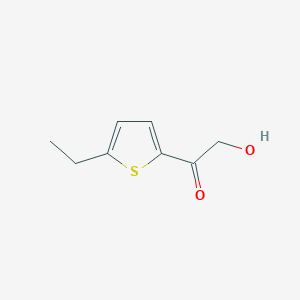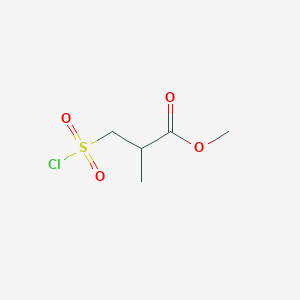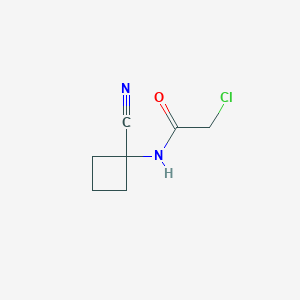
2-Chloro-N-(1-cyanocyclobutyl)acetamide
Overview
Description
2-Chloro-N-(1-cyanocyclobutyl)acetamide (2-CN-CCA) is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a versatile molecule that can be used for a variety of purposes, including synthesis, drug delivery, and medical research. 2-CN-CCA has been studied extensively for its potential therapeutic uses, as well as its ability to act as a drug delivery system. In
Scientific Research Applications
2-Chloro-N-(1-cyanocyclobutyl)acetamide has a variety of scientific research applications. It has been used as a drug delivery system for therapeutic agents, as it can be used to target specific tissues or organs in the body. It has also been used as a catalyst in organic synthesis, as well as a reagent in the synthesis of other compounds. Additionally, 2-Chloro-N-(1-cyanocyclobutyl)acetamide has been used to study the effects of drugs on cell receptors, as well as in the study of enzyme inhibition and enzyme activation.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-cyanocyclobutyl)acetamide is complex and not fully understood. However, it is believed that 2-Chloro-N-(1-cyanocyclobutyl)acetamide acts by binding to specific cell receptors, which can then lead to the activation or inhibition of certain biochemical pathways. Additionally, 2-Chloro-N-(1-cyanocyclobutyl)acetamide can act as a prodrug, which means that it can be converted into an active drug once it has been absorbed by the body.
Biochemical and Physiological Effects
2-Chloro-N-(1-cyanocyclobutyl)acetamide has been studied for its potential therapeutic uses, as well as its ability to act as a drug delivery system. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes, the activation of certain pathways, and the modulation of cell receptors. Additionally, 2-Chloro-N-(1-cyanocyclobutyl)acetamide has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(1-cyanocyclobutyl)acetamide has a number of advantages for lab experiments. It is a relatively stable compound, which makes it easy to store and use in experiments. Additionally, it is a versatile molecule that can be used for a variety of purposes, including synthesis, drug delivery, and medical research. However, 2-Chloro-N-(1-cyanocyclobutyl)acetamide also has some limitations, such as its relatively low solubility in water and its instability in the presence of strong acids and bases.
Future Directions
There are a number of potential future directions for 2-Chloro-N-(1-cyanocyclobutyl)acetamide. For example, further research could be conducted to better understand the mechanism of action of 2-Chloro-N-(1-cyanocyclobutyl)acetamide and its potential therapeutic uses. Additionally, research could be conducted to develop improved synthesis methods and to develop more efficient drug delivery systems using 2-Chloro-N-(1-cyanocyclobutyl)acetamide. Finally, research could be conducted to further explore the biochemical and physiological effects of 2-Chloro-N-(1-cyanocyclobutyl)acetamide and its potential applications in medical research.
properties
IUPAC Name |
2-chloro-N-(1-cyanocyclobutyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-4-6(11)10-7(5-9)2-1-3-7/h1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMAEWCHHVCVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



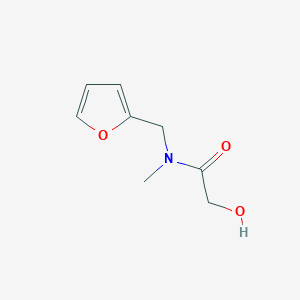
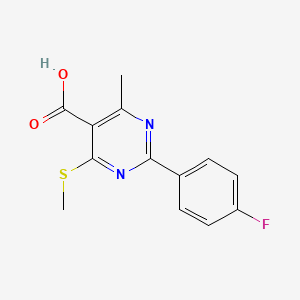
![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B3389446.png)
![2-[5-(Chlorosulfonyl)-2-methoxyphenyl]acetic acid](/img/structure/B3389449.png)
![1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3389464.png)

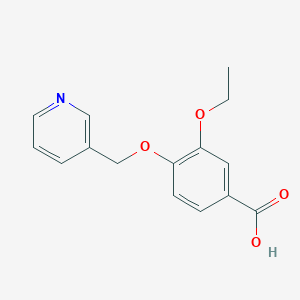
![3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3389495.png)
